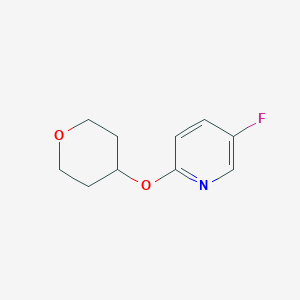
5-Fluoro-2-(oxan-4-yloxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(oxan-4-yloxy)pyridine, also known as [5-Fluoro-2-(oxan-4-yloxy)pyridin-4-yl]boronic acid, is a chemical compound used in scientific research . It has a molecular weight of 241.03 and its IUPAC name is (5-fluoro-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid .
Synthesis Analysis
The synthesis of 5-Fluoro-2-(oxan-4-yloxy)pyridine derivatives has been reported in the literature . These compounds were synthesized as part of a series of novel α-glucosidase inhibitors . The synthesis involved the preparation of a series of 5-fluoro-2-oxindole derivatives .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-(oxan-4-yloxy)pyridine can be represented by the InChI code: 1S/C10H13BFNO4/c12-9-6-13-10(5-8(9)11(14)15)17-7-1-3-16-4-2-7/h5-7,14-15H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-2-(oxan-4-yloxy)pyridine are not available in the search results, it’s worth noting that fluorinated pyridines are generally less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis
5-Fluoro-2-(oxan-4-yloxy)pyridine has a molecular weight of 241.03 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Docking and QSAR Studies for Kinase Inhibitors
Derivatives similar to 5-Fluoro-2-(oxan-4-yloxy)pyridine, such as fluorophenoxy-pyridinylamine compounds, have been studied for their roles as kinase inhibitors. Docking studies alongside quantitative structure-activity relationship (QSAR) analyses have been used to understand the molecular features contributing to high inhibitory activity against c-Met kinase. These studies provide insights into designing compounds with enhanced biological activities (Caballero et al., 2011).
Fluorescence Properties and Sensor Applications
Research on carbon dots (CDs) and organic fluorophores indicates the potential use of pyridine derivatives in creating high fluorescence quantum yield materials. The fluorescence properties of such compounds are crucial for developing new materials for sensing and imaging applications (Shi et al., 2016).
Synthesis of Key Intermediates
The synthesis of key intermediates like 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine demonstrates the utility of fluorinated pyridine derivatives in preparing potent inhibitors, showcasing the relevance of such compounds in medicinal chemistry (Zhang et al., 2009).
Chemosensor Development
Fluorinated pyridine derivatives have been explored for developing chemosensors, particularly for metal ion detection. These compounds exhibit selectivity and sensitivity, making them suitable for applications in environmental monitoring and biological imaging (Hagimori et al., 2013).
Corrosion Inhibition Studies
Studies on piperidine derivatives, including those with fluorinated pyrimidine groups, have been conducted to explore their adsorption and corrosion inhibition properties on metal surfaces. These investigations are crucial for applications in materials science and engineering to protect metals from corrosion (Kaya et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-2-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGTXZVOCNMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(oxan-4-yloxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)
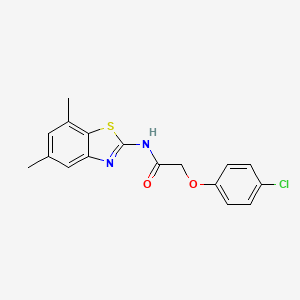
![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
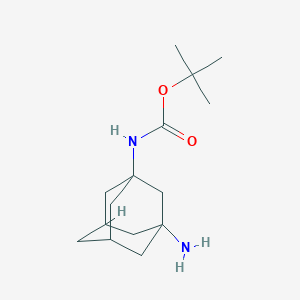
![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2795723.png)
![7-bromo-4-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2795724.png)
![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)
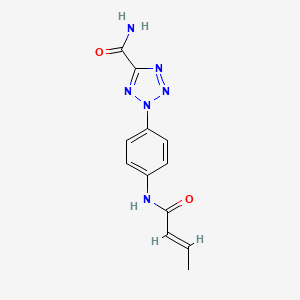
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
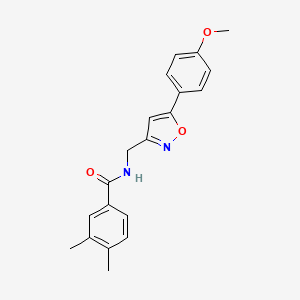
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)